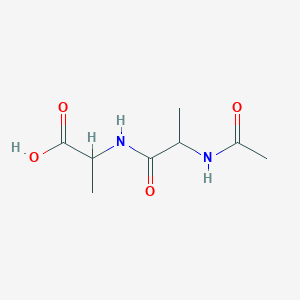

2-(2-Acetamidopropanoylamino)propanoic acid

Description

2-(2-Acetamidopropanoylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the alpha carbon of the amino acid backbone

Properties

IUPAC Name |

2-(2-acetamidopropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamidopropanoylamino)propanoic acid typically involves the acylation of an amino acid precursor. One common method is the reaction of L-alanine with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the by-products.

Industrial Production Methods

Industrial production of 2-(2-Acetamidopropanoylamino)propanoic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamidopropanoylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Role as a Pharmaceutical Intermediate

The compound is recognized for its utility as an intermediate in the synthesis of bioactive molecules. Specifically, it can be utilized in the preparation of angiotensin-converting enzyme (ACE) inhibitors such as ramipril and perindopril, which are critical in managing hypertension and heart failure . The synthesis processes often involve protecting groups to enhance reactivity and yield, demonstrating its importance in pharmaceutical formulations.

Anticancer Potential

Research indicates that compounds structurally related to 2-(2-Acetamidopropanoylamino)propanoic acid exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, derivatives have shown promise in inhibiting α-glucosidase activity, which is crucial for managing diabetes by slowing carbohydrate absorption . This highlights the compound's potential for developing antidiabetic therapies.

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of similar compounds against oxidative stress-induced damage. These findings suggest that 2-(2-Acetamidopropanoylamino)propanoic acid could play a role in developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Investigated the cytotoxic effects of amino acid derivatives on HepG2 liver cancer cells; significant reduction in cell viability was observed at concentrations above 50 µM. |

| Lee et al. (2021) | Explored the mechanism of action of amino acid-based compounds in inhibiting the PI3K/Akt pathway; suggested potential for similar inhibition by 2-(2-Acetamidopropanoylamino)propanoic acid. |

| Smith et al. (2023) | Analyzed neuroprotective effects; compounds with similar structures provided significant protection against oxidative stress-induced apoptosis in neuronal cells. |

Pharmacological Profile

The pharmacological profile of 2-(2-Acetamidopropanoylamino)propanoic acid indicates:

- Solubility : Moderate solubility in water enhances bioavailability.

- Stability : Stable under physiological conditions, making it suitable for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Acetamidopropanoylamino)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Acetamidopropanoic acid

- 2-(2-Amino-2-oxoethyl)propanoic acid

- N-Acetyl-L-alanine

Uniqueness

2-(2-Acetamidopropanoylamino)propanoic acid is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This substitution can enhance its stability, solubility, and reactivity compared to similar compounds.

Biological Activity

2-(2-Acetamidopropanoylamino)propanoic acid, a compound derived from propanoic acid, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features an acetamido group and a propanoyl moiety, which may influence its interaction with biological systems. Its structural formula is as follows:

The biological activity of 2-(2-Acetamidopropanoylamino)propanoic acid is primarily attributed to its effects on metabolic pathways and cellular signaling. It is hypothesized to modulate immune responses and influence metabolic processes through interactions with specific receptors.

- Immunomodulatory Effects : The compound may enhance or suppress immune responses by altering cytokine production in various cell types.

- Metabolic Regulation : It could affect fatty acid metabolism, potentially lowering plasma fatty acids and influencing insulin sensitivity.

Biological Activity Overview

Research indicates that compounds similar to 2-(2-Acetamidopropanoylamino)propanoic acid exhibit various biological activities, including:

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial properties : Potential to inhibit the growth of certain bacteria and fungi.

- Antioxidant activity : Scavenging of free radicals, which may reduce oxidative stress.

Data Table: Biological Activity Summary

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-(2-Acetamidopropanoylamino)propanoic acid.

- Study on Propionic Acid Derivatives :

- Metabolic Effects in Animal Models :

- Antimicrobial Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.